molecular formula C12H17ClN2 B14012024 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride

Katalognummer: B14012024
Molekulargewicht: 224.73 g/mol
InChI-Schlüssel: AGKQQZFORVIWLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride is an organic compound that features a nitrile group, an amino group, and a tert-butyl-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride typically involves the reaction of 4-tert-butylbenzyl cyanide with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol
  • 2-Amino-N-(tert-butyl)acetamide
  • (4-tert-Butyl-2,6-dimethylphenyl)acetonitrile

Uniqueness

2-Amino-2-(4-(tert-butyl)phenyl)acetonitrile hydrochloride is unique due to its specific combination of functional groups and the presence of a tert-butyl-substituted phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H17ClN2

Molekulargewicht

224.73 g/mol

IUPAC-Name

2-amino-2-(4-tert-butylphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7,11H,14H2,1-3H3;1H

InChI-Schlüssel

AGKQQZFORVIWLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.